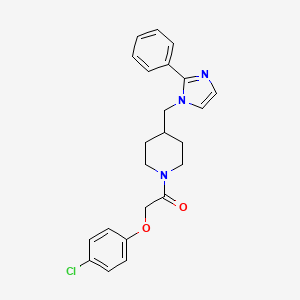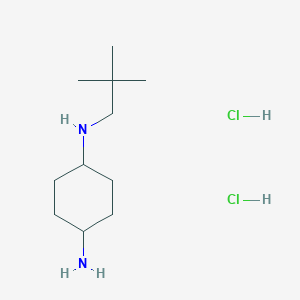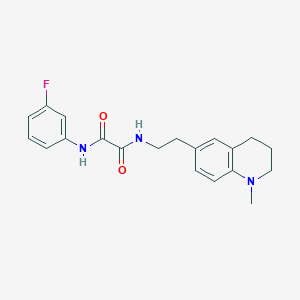
2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
A study by Gan, Fang, and Zhou (2010) in the "Bulletin of The Korean Chemical Society" reported the synthesis of azole-containing piperazine derivatives, including compounds similar to the one , showing moderate to significant antibacterial and antifungal activities in vitro. These compounds displayed remarkable and broad-spectrum antimicrobial efficacy against tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antimycotic Activity
Raga et al. (1992) in "Arzneimittel-Forschung" synthesized a new series of compounds, including (benzo[b]thienyl)methyl ethers of a similar structure, and tested them for antifungal activity. Their research indicated potential antimycotic properties in these compounds (Raga et al., 1992).
Inhibitor of Heme Oxygenases
Rahman et al. (2008) in the "Journal of Medicinal Chemistry" discussed the development of inhibitors for heme oxygenases, crucial for understanding the HO system and future therapeutic applications. They reported that compounds with a structure akin to the one bind effectively in the HO-1 distal pocket, displacing the catalytically critical distal water ligand (Rahman et al., 2008).
Anti-Leishmanial and Anti-Fungal Activities
Hussain et al. (2016) in the "Journal of Chemical Research" synthesized new potentially anti-microbial compounds, including 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones, through condensation of various substituted benzaldehydes with similar compounds. Preliminary evaluations showed significant anti-leishmanial and anti-fungal activities in some of the synthesized compounds (Hussain et al., 2016).
Antimicrobial Activity
Patel et al. (2011) in the "Journal of Chemical and Pharmaceutical Research" discussed the synthesis of compounds with similar structures, exhibiting antimicrobial activity against species like Bacillus subtillis and Escherichia coli (Patel et al., 2011).
Antileukemic Activity
Vinaya et al. (2012) in "Chemical Biology & Drug Design" synthesized novel derivatives, including 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone, and evaluated their antileukemic activity. Some compounds showed promising antiproliferative activity against human leukemic cell lines (Vinaya et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-20-6-8-21(9-7-20)29-17-22(28)26-13-10-18(11-14-26)16-27-15-12-25-23(27)19-4-2-1-3-5-19/h1-9,12,15,18H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZNXZMMTUELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2804561.png)
![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)
![5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2804572.png)
![1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2804573.png)
![1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2804575.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)